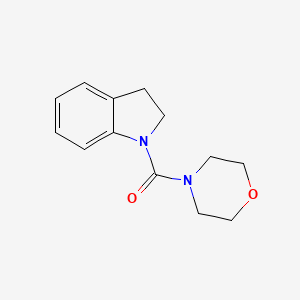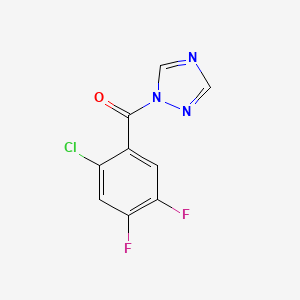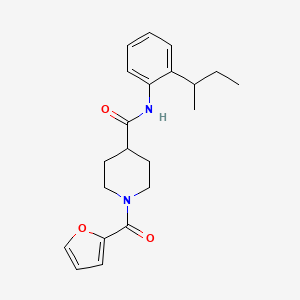
1-(4-morpholinylcarbonyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(4-morpholinylcarbonyl)indoline" is part of a class of compounds that have drawn interest due to their potential biological activities and applications in medicinal chemistry. These compounds, including indoline derivatives, have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of indoline derivatives, including those substituted with morpholine groups, involves multiple steps, starting from precursors like 4-cyanoindole or 2-aminobenzophenones. For instance, Clark (1983) reported the preparation of N-substituted 4-(2-morpholinyl)indoles through a series of reactions starting from 1-(t-butoxycarbonyl)-4-acetylindole, which itself is prepared from 4-cyanoindole (Clark, 1983).
Molecular Structure Analysis
Molecular structure analysis of compounds like "1-(4-morpholinylcarbonyl)indoline" often involves X-ray crystallography and spectroscopic methods. For example, Taylor Chin et al. (2010) conducted X-ray structural analysis on a related compound, providing insights into its geometric configuration and electronic structure (Chin, Taylor et al., 2010).
Chemical Reactions and Properties
Indoline derivatives undergo various chemical reactions, including cyclopropanation, which is crucial for constructing complex nitrogen-containing ring systems. Zhang et al. (2011) discussed the cyclopropanation of enamines for the assembly of indoline alkaloid skeletons, highlighting the versatility of these reactions in synthetic chemistry (Zhang, Dan et al., 2011).
Physical Properties Analysis
The physical properties of "1-(4-morpholinylcarbonyl)indoline" derivatives, such as solubility, melting point, and stability, are determined through empirical studies. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
Chemical properties, including reactivity, acid-base behavior, and interaction with biological targets, are central to the utility of indoline derivatives in chemical synthesis and drug design. For example, studies on the reactivity of these compounds with DNA or proteins can provide insights into their potential as therapeutic agents (Bonacorso, H. et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening for Cytotoxic Activity
Researchers have developed novel derivatives of indoline and morpholine to test their cytotoxic effects on osteosarcoma and Human Embryonic Kidney cells. Among these compounds, certain indoline derivatives showed a higher cytotoxic effect compared to morpholine derivatives, highlighting their potential as drug-lead compounds for anti-cancer agents. Specifically, the indoline derivative N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline exhibited effective cytotoxic activity, suggesting its use in cancer treatment strategies (Doan et al., 2016).
Structural and DNA-Binding Studies
The antimicrobial peptide, indolicidin, and its derivatives have been studied for their structures and ability to bind to DNA and membranes. These studies provide insight into the mechanisms of antimicrobial action and the potential for these peptides to be used in treating bacterial infections. Indolicidin's multiple conformations and its interaction with DNA suggest a complex mechanism of antimicrobial action, which could be harnessed for developing new therapeutic agents (Hsu et al., 2005).
Total Synthesis of Indoline Alkaloids
The total synthesis of indoline alkaloids, a class of natural products with diverse structures and potent biological activities, has been explored through a cyclopropanation strategy. This approach facilitates the efficient assembly of indoline alkaloid core architectures, demonstrating the potential for synthesizing complex nitrogen-containing compounds. This research underscores the versatility of indoline derivatives in drug discovery and development (Zhang et al., 2011).
Antiviral Activity and Interferon Inducing Ability
The antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been investigated, showing that these compounds exhibit potent interferon inducers and antiviral properties. This research highlights the therapeutic potential of indoline and morpholine derivatives in antiviral treatments, with specific derivatives identified as particularly effective and minimally cytotoxic (Shibinskaya et al., 2010).
Catalytic Applications
The catalytic applications of morpholine derivatives in organic synthesis, such as direct C3 alkenylation of indoles, have been explored. Utilizing simple and accessible morpholine salts as catalysts, researchers have developed efficient methodologies for oxidative dehydrogenative reactions. This research opens up new avenues for the practical application of indoline and morpholine derivatives in chemical synthesis (Xiang et al., 2011).
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(14-7-9-17-10-8-14)15-6-5-11-3-1-2-4-12(11)15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQMYNZGLUFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Indolinyl morpholin-4-yl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)


![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)

![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)

![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)
